(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate
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Overview
Description
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate is a complex organic molecule that features a benzimidazole moiety, a piperazine ring, and a dimethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with a piperazine derivative under controlled conditions.
Introduction of the Dimethylamino-Substituted Phenyl Group: This step involves the coupling of the piperazine-benzimidazole intermediate with a dimethylamino-substituted benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the methanone group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with various biological targets. It has shown potential as an antibacterial and antiviral agent, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The piperazine ring enhances the compound’s ability to penetrate cell membranes, while the dimethylamino group increases its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(methylamino)phenyl)methanone oxalate
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(ethylamino)phenyl)methanone oxalate
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate lies in its combination of functional groups. The presence of the dimethylamino group enhances its solubility and bioavailability, making it more effective in biological systems compared to its analogs.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[3-(dimethylamino)phenyl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O.C2H2O4/c1-24(2)17-7-5-6-16(14-17)21(27)26-12-10-25(11-13-26)15-20-22-18-8-3-4-9-19(18)23-20;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3,(H,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCBXYFTAXRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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